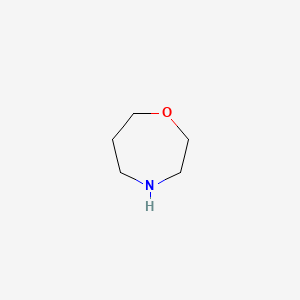

1,4-Oxazepane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-oxazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-2-6-3-5-7-4-1/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNGWEEUXTBNKFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCOC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50619181 | |

| Record name | 1,4-Oxazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5638-60-8 | |

| Record name | 1,4-Oxazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-oxazepane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Properties and Structure of 1,4-Oxazepane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Oxazepane, a seven-membered saturated heterocycle containing oxygen and nitrogen atoms at the 1- and 4-positions, respectively, represents a core scaffold of significant interest in medicinal chemistry and drug discovery. Its unique three-dimensional structure and the presence of heteroatoms impart desirable physicochemical properties, making it a valuable building block for the synthesis of novel therapeutic agents. Derivatives of the this compound scaffold have been explored for a range of biological activities, notably as ligands for dopamine (B1211576) receptors, highlighting their potential in the development of treatments for neurological and psychiatric disorders.[1][2] This technical guide provides a comprehensive overview of the fundamental properties, structure, and relevant experimental methodologies associated with this compound.

Core Properties of this compound

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. While experimental data can vary, the following tables summarize the key reported and predicted properties.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO | [3][4] |

| Molecular Weight | 101.15 g/mol | [3] |

| Appearance | Colorless liquid | [3] |

| Melting Point | 174-175 °C | [3] |

| ~ -36 °C | [3] | |

| Boiling Point | 66 °C (at 12 Torr) | [3] |

| ~ 145 °C | [3] | |

| Density | 0.909 ± 0.06 g/cm³ (Predicted) | [3] |

| ~ 0.98 g/mL | [3] | |

| pKa | 10.01 ± 0.20 (Predicted) | [3] |

| Solubility | Soluble in water and most organic solvents | [3] |

Note: Discrepancies in reported melting and boiling points may be due to different experimental conditions or the presence of impurities.

Structural and Spectroscopic Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | [4] |

| Synonyms | Homomorpholine, Hexahydro-1,4-oxazepine | [4] |

| CAS Number | 5638-60-8 | [4] |

| SMILES | C1CNCCOC1 | [4] |

| InChI | InChI=1S/C5H11NO/c1-2-7-4-5-6-3-1/h6H,1-5H2 | [4] |

Molecular Structure and Conformation

The seven-membered ring of this compound is not planar and can adopt several conformations, with the chair conformation being the most energetically favorable.[5] The presence of the oxygen and nitrogen heteroatoms influences the ring's geometry and electronic properties.

Experimental Protocols

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. Below is a generalized experimental protocol for a common synthetic approach.

General Procedure for the Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of substituted 1,4-oxazepanes, which can be adapted for the synthesis of the parent compound. The synthesis often involves a cyclization reaction.[6][7][8]

Materials:

-

Appropriate starting materials (e.g., an amino alcohol and a dihaloalkane)

-

Base (e.g., potassium carbonate, sodium hydride)

-

Anhydrous solvent (e.g., acetonitrile, DMF, THF)

-

Reagents for work-up and purification (e.g., water, brine, organic solvents for extraction, silica (B1680970) gel for chromatography)

Procedure:

-

Reaction Setup: A solution of the amino alcohol is prepared in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: The base is added to the solution to deprotonate the hydroxyl and/or amino group, facilitating nucleophilic attack.

-

Addition of Dihaloalkane: The dihaloalkane is added to the reaction mixture, often dropwise, to initiate the cyclization process.

-

Reaction Monitoring: The reaction is monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of completion.

-

Work-up: Once the reaction is complete, the mixture is quenched with water and the product is extracted with an organic solvent. The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by a suitable method, such as column chromatography on silica gel, to yield the pure this compound derivative.

Characterization: The structure and purity of the synthesized compound are confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[5][7]

References

- 1. New series of morpholine and this compound derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uokerbala.edu.iq [uokerbala.edu.iq]

- 3. chembk.com [chembk.com]

- 4. This compound | C5H11NO | CID 21873275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of chiral this compound-5-carboxylic acids from polymer-supported homoserine - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07997A [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Synthesis of the 1,4-Oxazepane Core: A Technical Guide for Drug Discovery

Introduction

The 1,4-oxazepane scaffold is a seven-membered heterocycle that has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure and its presence in a variety of biologically active compounds make it a privileged scaffold in drug discovery. Derivatives of this compound have demonstrated a wide range of pharmacological activities, including antidepressant, antihistaminic, and anticancer properties. This technical guide provides a comprehensive overview of the key synthetic methodologies for constructing the this compound core, complete with detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.

Synthetic Methodologies for the this compound Core

Several synthetic strategies have been developed to access the this compound ring system. The choice of method often depends on the desired substitution pattern and the availability of starting materials. This guide will focus on three prominent and versatile approaches: Baeyer-Villiger Ring Expansion, Intramolecular Cyclization of N-Propargylamines, and Tandem C-N Coupling/C-H Carbonylation.

Baeyer-Villiger Ring Expansion of Substituted Piperidones

The Baeyer-Villiger oxidation is a classic and reliable method for the expansion of cyclic ketones to lactones.[1] In the context of this compound synthesis, this reaction is applied to N-protected 4-piperidone (B1582916) derivatives to yield the corresponding 1,4-oxazepan-7-ones.[2] This approach is particularly useful for accessing 7-oxo-1,4-oxazepanes, which can be further functionalized.

A common workflow for this synthesis is depicted below:

Quantitative Data for Baeyer-Villiger Ring Expansion

| Entry | Starting Material | Oxidizing Agent | Solvent | Yield (%) | Citation |

| 1 | N-Boc-4-piperidone | m-CPBA | Dichloromethane (B109758) | 64 | [2] |

| 2 | N-Boc-4-piperidone | Oxone® | 2 M Phosphate Buffer (pH 7) | 80 | [2] |

Experimental Protocol: Synthesis of 4-tert-butoxycarbonyl-1,4-oxazepan-7-one [2]

-

Boc Protection of 4-Piperidone: 4-Piperidone monohydrate hydrochloride is reacted with di-tert-butyl dicarbonate (B1257347) in the presence of a base (e.g., triethylamine) in a suitable solvent like dichloromethane to afford N-Boc-4-piperidone. This reaction typically proceeds in quantitative yield.

-

Baeyer-Villiger Oxidation:

-

To a solution of N-Boc-4-piperidone (1.0 eq) in dichloromethane, add meta-chloroperoxybenzoic acid (m-CPBA, 1.5 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel chromatography to yield 4-tert-butoxycarbonyl-1,4-oxazepan-7-one.

-

-

Boc Deprotection:

-

Dissolve the 4-tert-butoxycarbonyl-1,4-oxazepan-7-one in dichloromethane.

-

Add trifluoroacetic acid (TFA) and stir at room temperature.

-

After completion of the reaction, concentrate the mixture under reduced pressure to obtain the 1,4-oxazepan-7-one as its trifluoroacetate (B77799) salt. This step typically yields around 95%.[2]

-

Intramolecular Cyclization of N-Propargylamines

The intramolecular cyclization of N-propargylamines, particularly N-propargylic β-enaminones, provides an efficient route to functionalized 1,4-oxazepanes.[3] This methodology often employs transition metal catalysts, such as gold or zinc, to facilitate the cyclization.[4]

A general representation of this synthetic approach is as follows:

Quantitative Data for Gold-Catalyzed Intramolecular Cyclization of N-Propargylic β-Enaminones

| Entry | Substituent on Aryl Group | Yield (%) | Citation |

| 1 | H | 82 | [5] |

| 2 | 4-F | 75 | [5] |

| 3 | 4-Cl | 78 | [5] |

| 4 | 4-Br | 80 | [5] |

| 5 | 4-CN | 65 | [5] |

| 6 | 4-OCH3 | 72 | [5] |

| 7 | 4-NO2 | 61 | [5] |

Experimental Protocol: Gold-Catalyzed Synthesis of 2-Methylene-2,3-dihydro-1,4-oxazepines [5]

-

To a solution of the N-propargylic β-enaminone (1.0 eq) in methanol, add AuCl3 (5 mol%) and AgSbF6 (5 mol%).

-

Stir the reaction mixture at room temperature under a nitrogen atmosphere until the starting material is consumed (monitored by TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired 2-methylene-2,3-dihydro-1,4-oxazepine derivative.

Tandem C-N Coupling/C-H Carbonylation for Benzo-1,4-oxazepines

The synthesis of benzo-fused 1,4-oxazepines can be achieved through a tandem reaction involving C-N coupling and C-H carbonylation.[6][7] This methodology allows for the construction of the benzoxazepine core from readily available starting materials.

Quantitative Data for the Synthesis of Benzo-1,4-oxazepine Derivatives [5]

| Entry | Phenylamine Substituent | Allyl Halide Substituent | Yield (%) | Citation |

| 1 | H | Phenyl | 81 | [5] |

| 2 | H | 4-Tolyl | 78 | [5] |

| 3 | 4-Cl | Phenyl | 75 | [5] |

| 4 | 4-Cl | 4-Tolyl | 72 | [5] |

| 5 | 4-Cl | 4-Chlorophenyl | 70 | [5] |

| 6 | H | Methyl | 73 | [5] |

| 7 | 4-Cl | Methyl | 71 | [5] |

Experimental Protocol: Synthesis of 2-Phenyl-2,3-dihydro-1H-benzo[e][6][8]oxazepin-5-one [5]

-

A mixture of 2-aminophenol (B121084) (1.0 eq), cinnamyl bromide (1.1 eq), CuI (10 mol%), and a suitable ligand in a solvent such as DMF is stirred under a carbon monoxide atmosphere.

-

The reaction is heated at a specified temperature (e.g., 80-100 °C) for a designated time.

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography to give the desired benzo-1,4-oxazepine derivative.

Pharmacological Significance and Signaling Pathways

Derivatives of the this compound and related dibenzo[b,f][6][8]oxazepine scaffolds are known to interact with various biological targets, leading to their observed pharmacological effects. These targets include G-protein coupled receptors (GPCRs) and ion channels.

Histamine (B1213489) H1 Receptor Signaling

Certain dibenzo[b,f][6][8]oxazepine derivatives act as antagonists at the histamine H1 receptor, which is implicated in allergic responses.[9] The signaling pathway of the H1 receptor is depicted below.

Activation of the H1 receptor by histamine leads to the activation of the Gq protein, which in turn stimulates phospholipase C (PLC).[8] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[8] These downstream events contribute to the inflammatory response.[8]

Serotonin (B10506) 5-HT2A Receptor Signaling

The serotonin 5-HT2A receptor is another GPCR target for some dibenzo[b,f][6][8]oxazepine derivatives.[9] This receptor is primarily coupled to the Gq/11 signaling pathway.[7]

Similar to the H1 receptor, activation of the 5-HT2A receptor by serotonin leads to the activation of phospholipase C and the subsequent production of IP3 and DAG.[3][10] This cascade ultimately results in increased intracellular calcium and activation of protein kinase C, leading to various cellular responses, including neuronal excitation.[7]

TRPA1 Channel Activation

Dibenz[b,f][6][8]oxazepine, also known as CR gas, is a potent agonist of the Transient Receptor Potential Ankryin 1 (TRPA1) channel. TRPA1 is a non-selective cation channel involved in pain and inflammation.

Electrophilic irritants, such as dibenz[b,f][6][8]oxazepine, activate TRPA1 channels through covalent modification of cysteine residues in the N-terminal ankyrin repeat domain of the channel.[6] This leads to channel opening, an influx of cations (primarily Ca²⁺ and Na⁺), and depolarization of nociceptive sensory neurons, resulting in the sensation of pain and neurogenic inflammation.

Conclusion

The this compound core represents a valuable scaffold for the development of new therapeutic agents. A variety of synthetic methods are available for its construction, each with its own advantages and substrate scope. The Baeyer-Villiger ring expansion, intramolecular cyclization of N-propargylamines, and tandem C-N coupling/C-H carbonylation are powerful tools for accessing diverse this compound derivatives. Understanding the signaling pathways through which these compounds exert their biological effects is crucial for rational drug design and development. This guide provides a solid foundation of synthetic protocols and biological context to aid researchers in their exploration of this important heterocyclic system.

References

- 1. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of new oxazepanes from glucoside derivative [dea.lib.unideb.hu]

- 3. researchgate.net [researchgate.net]

- 4. JRM | Free Full-Text | The Reductive Amination of Biomass-Based Aldehydes and Alcohols towards 2,5-bis(aminomethyl)furan: Progress, Challenges and Prospects [techscience.com]

- 5. mdpi.com [mdpi.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. scispace.com [scispace.com]

Chemical and physical properties of 1,4-Oxazepane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,4-Oxazepane. It includes a summary of its core properties, generalized experimental protocols for its synthesis and characterization, and relevant spectroscopic data.

Core Chemical and Physical Properties

This compound, also known as homomorpholine, is a saturated seven-membered heterocycle containing oxygen and nitrogen atoms at the 1 and 4 positions, respectively. Its derivatives are of interest in medicinal chemistry.[1] The fundamental properties of the parent compound are summarized below. It is important to note that there are discrepancies in the reported values for melting and boiling points in the available literature.

Table 1: Summary of Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₁NO | [2][3] |

| Molecular Weight | 101.15 g/mol | [2][3] |

| CAS Number | 5638-60-8 | [2][3] |

| Appearance | Colorless to light yellow liquid | [2][4] |

| Melting Point | -36 °C or 174-175 °C | [2][4] |

| Boiling Point | ~145 °C (at atmospheric pressure) or 66 °C (at 12 Torr) | [2][4] |

| Density | ~0.98 g/mL or 0.909±0.06 g/cm³ (Predicted) | [2] |

| pKa | 10.01 ± 0.20 (Predicted) | [2][4] |

| Solubility | Soluble in water and most organic solvents | [2] |

Note: The significant discrepancies in melting and boiling points suggest that these values may correspond to different experimental conditions or potentially to different compounds (e.g., the salt form).

Experimental Protocols

Generalized Synthesis of this compound

The synthesis of this compound and its derivatives often involves the cyclization of an appropriate open-chain precursor. One common strategy is the intramolecular cyclization of an amino alcohol. A generalized protocol is as follows:

-

Starting Material Preparation: A suitable starting material would be a compound containing a primary or secondary amine and a hydroxyl group separated by an appropriate linker to favor the formation of a seven-membered ring. For the parent compound, this could be N-(2-hydroxyethyl)ethanolamine.

-

Cyclization Reaction: The cyclization can be achieved under various conditions, often requiring a catalyst and heat. A plausible method involves the use of a dehydrating agent or a catalyst that facilitates intramolecular nucleophilic substitution.

-

Work-up and Purification: After the reaction is complete, the mixture is typically cooled, and the catalyst is removed by filtration. The solvent is then evaporated under reduced pressure. The crude product is purified using techniques such as distillation or column chromatography to yield the pure this compound.

Determination of Melting Point

The melting point of a pure substance should be a sharp, narrow range.

-

Sample Preparation: A small amount of the purified this compound is introduced into a capillary tube.

-

Measurement: The capillary tube is placed in a melting point apparatus. The temperature is increased gradually.

-

Observation: The temperature at which the substance starts to melt and the temperature at which it is completely molten are recorded as the melting point range.

Determination of Boiling Point

The boiling point is determined at a specific pressure.

-

Apparatus Setup: A small amount of this compound is placed in a distillation flask with a thermometer positioned to measure the vapor temperature.

-

Heating: The flask is heated gently.

-

Measurement: The temperature at which the liquid boils and its vapor pressure equals the external pressure is recorded as the boiling point. For measurements at reduced pressure, a vacuum pump is connected to the apparatus.

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Data Highlights | Source(s) |

| ¹H NMR | Data for the unsubstituted parent compound is not readily available in detail. For derivatives, characteristic signals for the methylene (B1212753) protons adjacent to the nitrogen and oxygen atoms are expected in the 2.5-4.0 ppm range. | [5][6][7] |

| ¹³C NMR | Data for the unsubstituted parent compound is not readily available in detail. For derivatives, signals for the carbons adjacent to the heteroatoms would be expected in the downfield region of the aliphatic range. | [5][6][7] |

| FTIR (Vapor Phase) | A vapor phase IR spectrum is available and can be accessed through spectral databases. | [3][8] |

| Mass Spectrometry (GC-MS) | A GC-MS spectrum is available, which would show the molecular ion peak and characteristic fragmentation patterns. | [3] |

Logical Workflow Visualization

No specific biological signaling pathways involving the parent this compound molecule have been identified in the reviewed literature. The biological activities reported are for its various derivatives. Therefore, a diagram representing a signaling pathway cannot be provided. Instead, a general experimental workflow for the synthesis and characterization of this compound is presented below.

Caption: General workflow for the synthesis and characterization of this compound.

References

- 1. Synthesis of chiral this compound-5-carboxylic acids from polymer-supported homoserine - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07997A [pubs.rsc.org]

- 2. This compound [chembk.com]

- 3. This compound | C5H11NO | CID 21873275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound(SALTDATA: HCl) | 5638-60-8 [amp.chemicalbook.com]

- 5. Synthesis of chiral this compound-5-carboxylic acids from polymer-supported homoserine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. spectrabase.com [spectrabase.com]

Spectroscopic Profile of 1,4-Oxazepane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for the 1,4-oxazepane scaffold, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of public experimental data for the parent this compound, this document focuses on the analysis of its derivatives, offering a foundational understanding for researchers working with this class of molecules.

Data Presentation

The following tables summarize the characteristic spectroscopic data for representative this compound derivatives. It is important to note that these values serve as a reference, and shifts may vary depending on the specific substitution pattern of the molecule under investigation.

Table 1: ¹H NMR Spectroscopic Data of this compound Derivatives

| Compound/Derivative | Solvent | Chemical Shift (δ) ppm and Multiplicity |

| Substituted Benzo[b][1][2]oxazepines | CDCl₃ | Aromatic Protons: 7.0-8.0 (m)Oxazepane Ring Protons: 3.5-5.0 (m) |

| 6-Methylene-[1][2]oxazepane (Predicted) | - | N-H: Broad singlet (solvent dependent)C2, C3, C5, C7 Protons: 2.5-4.0Vinyl Protons (=CH₂): 4.5-5.0 |

| Chiral this compound-5-carboxylic acids | MeCN-d₃ | Oxazepane Ring Protons: 2.2-5.3 (m) |

Table 2: ¹³C NMR Spectroscopic Data of this compound Derivatives

| Compound/Derivative | Solvent | Chemical Shift (δ) ppm |

| Substituted Benzo[b][1][2]oxazepines | CDCl₃ | Aromatic Carbons: 105-165Oxazepane Ring Carbons: 55-80 |

| 6-Methylene-[1][2]oxazepane (Predicted) | - | sp² Carbons (C6, =CH₂): 100-150sp³ Carbons (C2, C3, C5, C7): Upfield region |

| Chiral this compound-5-carboxylic acids | MeCN-d₃ | C=O: ~174Oxazepane Ring Carbons: 28-67 |

Table 3: IR Spectroscopic Data of this compound Derivatives

| Compound/Derivative | Key Absorptions (cm⁻¹) |

| Chiral this compound-5-carboxylic acids | 3101 (N-H stretch), 2918-2930 (C-H stretch), 1780 (C=O stretch), 1157 (C-O stretch)[2] |

| Substituted Benzo[f][1][2]oxazepin-3(2H)-one | ~3450 (N-H stretch), 1640 (C=O stretch) |

Table 4: Mass Spectrometry Data of this compound and a Derivative

| Compound | Ionization Method | Key m/z Values |

| This compound (Predicted Adducts) | ESI | [M+H]⁺: 102.09134, [M+Na]⁺: 124.07328 |

| 6-Methylene-[1][2]oxazepane (Predicted) | EI | Molecular Ion (M⁺): ~113.15 |

| Chiral this compound-5-carboxylic acid derivative | HRMS (ESI) | [M+H]⁺: 405.0750 (found), 405.0751 (calculated)[2] |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound derivatives, based on methodologies reported in the literature.[2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeCN-d₃). The choice of solvent should be based on the solubility of the compound and its transparency in the spectral regions of interest.

-

¹H NMR Spectroscopy:

-

Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher to ensure adequate signal dispersion.

-

Typical acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) internal standard (0 ppm).

-

-

¹³C NMR Spectroscopy:

-

Acquire the carbon NMR spectrum on the same instrument, typically at a frequency of 75 MHz or higher.

-

A proton-decoupled pulse sequence is commonly used to simplify the spectrum, resulting in single lines for each unique carbon atom.

-

Due to the lower natural abundance of the ¹³C isotope, a greater number of scans and a longer relaxation delay may be required compared to ¹H NMR.

-

Chemical shifts are reported in ppm relative to the solvent signal, which is then referenced to TMS.

-

-

2D NMR Spectroscopy: For complex structures, various 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to establish proton-proton and proton-carbon connectivities, aiding in the complete structural elucidation.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For solid samples (KBr pellet method): Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

For solid or liquid samples (Attenuated Total Reflectance - ATR): Place a small amount of the sample directly onto the ATR crystal. This method requires minimal sample preparation.

-

For liquid samples (Neat): Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

-

Data Acquisition:

-

Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹.

-

The data is reported in wavenumbers (cm⁻¹) and the intensity of the absorption bands is described qualitatively (e.g., strong, medium, weak, broad).

-

Mass Spectrometry (MS)

-

Sample Introduction and Ionization:

-

Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Select an appropriate ionization technique based on the analyte's properties. Electron Ionization (EI) is often used for volatile and thermally stable compounds, while soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable for less volatile or thermally labile molecules.

-

-

Data Acquisition:

-

Acquire the mass spectrum in either positive or negative ion mode, depending on the compound's ability to be protonated or deprotonated.

-

For high-resolution mass spectrometry (HRMS), an orbitrap or time-of-flight (TOF) analyzer can be used to determine the exact mass of the molecular ion, which allows for the confirmation of the elemental composition.

-

-

Fragmentation Analysis: In EI-MS and tandem MS (MS/MS) experiments, the fragmentation pattern of the molecular ion provides valuable structural information.

Mandatory Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized this compound derivative.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of chiral this compound-5-carboxylic acids from polymer-supported homoserine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Synthesis of chiral this compound-5-carboxylic acids from polymer-supported homoserine - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07997A [pubs.rsc.org]

Novel Synthetic Routes to 1,4-Oxazepane Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,4-oxazepane scaffold is a privileged seven-membered heterocyclic motif present in a variety of biologically active compounds and pharmaceuticals. Its unique three-dimensional structure allows for diverse interactions with biological targets, making it an attractive core for the design of novel therapeutics. This technical guide provides a comprehensive overview of recent and innovative synthetic strategies for the construction of this compound derivatives, complete with detailed experimental protocols, comparative data, and visual representations of key synthetic pathways.

Intramolecular Cyclization of N-Propargylamines and Related Precursors

Intramolecular cyclization reactions represent a powerful and atom-economical approach to the synthesis of cyclic structures. In recent years, the use of N-propargylamines and their derivatives has emerged as a versatile strategy for the construction of the this compound core.

Gold-Catalyzed Intramolecular Cyclization of N-Propargylic β-Enaminones

Gold catalysts have shown remarkable efficiency in promoting the intramolecular cyclization of N-propargylic β-enaminones to yield highly substituted 1,4-oxazepine (B8637140) derivatives. This method is characterized by its mild reaction conditions and tolerance of a wide range of functional groups.[1] The reaction proceeds via a 7-exo-dig cyclization pathway.

Quantitative Data Summary

| Entry | R¹ | R² | R³ | R⁴ | Yield (%) |

| 1 | Ph | H | Ph | H | 85 |

| 2 | 4-MeC₆H₄ | H | Ph | H | 82 |

| 3 | 4-ClC₆H₄ | H | Ph | H | 78 |

| 4 | Ph | Me | Ph | H | 88 |

| 5 | Ph | H | 4-MeOC₆H₄ | H | 80 |

| 6 | Ph | H | Ph | Me | 75 |

Experimental Protocol: General Procedure for Gold-Catalyzed Intramolecular Cyclization

To a solution of the N-propargylic β-enaminone (0.5 mmol) in methanol (B129727) (5 mL) under a nitrogen atmosphere, AuCl₃ (0.025 mmol, 5 mol%) and AgSbF₆ (0.025 mmol, 5 mol%) are added. The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexanes mixture) to afford the desired 1,4-oxazepine derivative.

References

An In-depth Technical Guide to 1,4-Oxazepane Derivatives and their Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 1,4-oxazepane derivatives and their analogues. This class of seven-membered heterocyclic compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological properties, ranging from central nervous system disorders to infectious diseases and oncology.

Synthesis of the this compound Core

The construction of the this compound ring system can be achieved through various synthetic strategies. Key methodologies include classical heterocyclization, tandem C-N coupling/C-H carbonylation, and the use of N-propargylamines as versatile building blocks.

A general and robust protocol for the synthesis of 2,4-disubstituted 1,4-oxazepanes involves a two-step process. The first route begins with the reaction of a phenol (B47542) with epibromohydrin (B142927) to form a 2-phenoxymethyloxirane. This intermediate is then reacted with 2-aminoethylhydrogen sulfate, followed by benzylation to yield the desired morpholine (B109124) derivative. An adaptation for this compound synthesis utilizes 3-benzylaminopropan-1-ol as a precursor.[1]

Another common approach involves the reaction of 2-benzylaminoethanol with epichlorohydrin, followed by dehydration with sulfuric acid. The resulting intermediate, 4-benzyl-2-chloromethylmorpholine, can then be reacted with a variety of phenols to introduce diversity at the 2-position.[1]

Experimental Protocol: Synthesis of (±)-2-Phenoxymethyl-4-benzyl-1,4-oxazepane Derivatives [1]

-

Step 1: Synthesis of 2-Phenoxymethyloxirane. A solution of the desired phenol, epibromohydrin, and a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetone) is stirred at room temperature for 12-24 hours. After reaction completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

-

Step 2: Ring Opening and Cyclization. The 2-phenoxymethyloxirane is dissolved in a suitable solvent (e.g., ethanol) and treated with 3-benzylaminopropan-1-ol. The reaction mixture is heated to reflux for 4-8 hours.

-

Step 3: Dehydration and Ring Closure. Concentrated sulfuric acid is carefully added to the cooled reaction mixture. The mixture is then heated to reflux for 2-4 hours to effect dehydration and ring closure.

-

Step 4: Work-up and Purification. The reaction is cooled, neutralized with a base (e.g., sodium hydroxide (B78521) solution), and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final product is purified by column chromatography.

Biological Activities and Therapeutic Potential

This compound derivatives have demonstrated a wide spectrum of biological activities, making them attractive scaffolds for drug discovery in various therapeutic areas.

Central Nervous System Disorders: Dopamine (B1211576) D4 Receptor Antagonism

A significant area of investigation for this compound derivatives is their potential as selective antagonists of the dopamine D4 receptor.[1] The D4 receptor is implicated in the pathophysiology of schizophrenia, and selective antagonists are sought after as potential antipsychotics with a reduced risk of extrapyramidal side effects.[1][2]

Mechanism of Action: Dopamine D4 Receptor Antagonist Signaling

Dopamine D4 receptors are G protein-coupled receptors (GPCRs) belonging to the D2-like family.[] Upon binding of the endogenous ligand dopamine, the receptor activates inhibitory G proteins (Gαi/o), which in turn inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[] By blocking the binding of dopamine, this compound-based D4 receptor antagonists prevent this signaling cascade, thereby modulating downstream neuronal activity.[2] This can influence the function of neural circuits involved in cognition and emotion.[2]

Experimental Protocol: Radioligand Binding Assay for Dopamine D4 Receptor [4][5][6][7]

This assay determines the affinity of a test compound for the dopamine D4 receptor by measuring its ability to compete with a radiolabeled ligand.

-

Membrane Preparation: Membranes from cells expressing the human dopamine D4 receptor (e.g., CHO cells) are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-spiperone), and varying concentrations of the this compound test compound.

-

Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Scintillation Counting: The radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki (inhibitory constant) is then determined using the Cheng-Prusoff equation.

Antifungal Activity: Sordarin (B1681957) Analogues

Certain this compound derivatives have been designed as analogues of sordarin, a natural product with potent and specific antifungal activity. These analogues have shown promising activity against various fungal pathogens, including Candida albicans.[2][8]

Mechanism of Action: Inhibition of Fungal Protein Synthesis

Sordarin and its analogues act by inhibiting fungal protein synthesis. Their specific target is the elongation factor 2 (EF-2), a crucial protein involved in the translocation step of protein synthesis on the ribosome.[9][10][11] By binding to EF-2, these compounds stabilize the ribosome-EF-2 complex, thereby halting the elongation of the polypeptide chain and ultimately leading to fungal cell death.[10][12]

Experimental Protocol: Antifungal Minimum Inhibitory Concentration (MIC) Assay [1][12][13][14][15]

The MIC is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

-

Inoculum Preparation: A standardized suspension of the fungal test organism (e.g., Candida albicans) is prepared from a fresh culture.

-

Serial Dilution: The this compound test compound is serially diluted in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Endocrine Modulation: Progesterone (B1679170) Receptor Antagonism

Novel 7-aryl benzo[1][12]oxazepin-2-ones have been synthesized and identified as potent and selective non-steroidal progesterone receptor (PR) antagonists.[16] These compounds have shown good in vitro potency with IC50 values in the nanomolar range and high selectivity over other steroid receptors.[16]

Experimental Protocol: T47D Cell Alkaline Phosphatase Assay [][11][16][17]

This cell-based assay is used to determine the progesterone receptor antagonist activity of test compounds.

-

Cell Culture: T47D human breast cancer cells, which endogenously express the progesterone receptor, are cultured in a suitable medium.

-

Treatment: Cells are treated with a progestin (e.g., R5020) to induce the expression of alkaline phosphatase, in the presence or absence of various concentrations of the this compound test compound.

-

Incubation: The cells are incubated for a period of time (e.g., 72 hours) to allow for gene expression and protein synthesis.

-

Alkaline Phosphatase Activity Measurement: The cells are lysed, and the alkaline phosphatase activity in the cell lysate is measured using a colorimetric substrate (e.g., p-nitrophenyl phosphate).

-

Data Analysis: The ability of the test compound to inhibit the progestin-induced alkaline phosphatase activity is determined, and the IC50 value is calculated.

Anticancer Activity

Derivatives of the 1,4-oxazepine (B8637140) scaffold have also been investigated for their potential as anticancer agents. Some compounds have demonstrated the ability to inhibit the proliferation of cancer cells and induce apoptosis. For instance, certain oxazepine derivatives have been shown to act as dual inhibitors of Akt and ROCK, leading to cell cycle arrest and differentiation in neuroblastoma cells.[18] Other studies have suggested that oxazepine derivatives may target the Snail1 transcription factor, which is involved in epithelial-to-mesenchymal transition and cancer cell migration.[19]

Table 1: Summary of Biological Activity Data for Selected this compound Derivatives

| Compound Class | Target | Assay | Potency | Reference |

| 7-Aryl Benzo[1][12]oxazepin-2-ones | Progesterone Receptor | T47D Alkaline Phosphatase | IC50 = 10-30 nM | [16] |

| N-substituted 1,4-Oxazepanyl Sordaricins | Fungal Elongation Factor-2 | Antifungal MIC | MIC = 0.25 µg/mL (vs. C. albicans) | [2] |

| Akt/ROCK Inhibitor (B12) | Akt/ROCK | Neuroblastoma Cell Proliferation | - | [18] |

| Snail1 Inhibitor (2b) | Snail1 | HCT116 Cell Viability (SRB) | Low IC50 | [19] |

Conclusion and Future Directions

The this compound scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a remarkable diversity of biological activities. The synthetic accessibility of this core allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on elucidating the detailed molecular mechanisms of action for anticancer derivatives, further optimizing the selectivity of dopamine D4 receptor antagonists, and expanding the antifungal spectrum of sordarin analogues. The continued exploration of this compound derivatives holds significant promise for the development of novel therapeutics for a range of human diseases.

References

- 1. en.bio-protocol.org [en.bio-protocol.org]

- 2. What are D4 receptor antagonists and how do they work? [synapse.patsnap.com]

- 4. benchchem.com [benchchem.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 8. researchgate.net [researchgate.net]

- 9. Species-specific inhibition of fungal protein synthesis by sordarin: identification of a sordarin-specificity region in eukaryotic elongation factor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Chemical Genomic Screen in Saccharomyces cerevisiae Reveals a Role for Diphthamidation of Translation Elongation Factor 2 in Inhibition of Protein Synthesis by Sordarin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of Elongation Factor 2 as the Essential Protein Targeted by Sordarins in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bio-protocol.org [bio-protocol.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Determination of Antifungal MICs by a Rapid Susceptibility Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery of Novel Oxazepine Derivatives as Akt/ROCK Inhibitors for Growth Arrest and Differentiation Induction in Neuroblastoma Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Oxazepine Derivative as an Antitumor Agent and Snail1 Inhibitor against Human Colorectal Adenocarcinoma | Semantic Scholar [semanticscholar.org]

Conformational Landscape of the 1,4-Oxazepane Ring: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 1,4-oxazepane scaffold is a seven-membered heterocyclic motif of significant interest in medicinal chemistry and drug development. Its inherent conformational flexibility, a departure from the rigidity of smaller five- and six-membered rings, imparts unique three-dimensional properties to molecules, profoundly influencing their biological activity and pharmacokinetic profiles. A comprehensive understanding of the conformational preferences of the this compound ring is therefore paramount for the rational design of novel therapeutics. This technical guide provides an in-depth analysis of the conformational landscape of the this compound ring, summarizing key quantitative data, detailing experimental and computational methodologies, and visualizing critical conformational pathways.

The Conformational Isomers of the this compound Ring

Unlike the well-defined chair conformation of cyclohexane, the seven-membered this compound ring can adopt a variety of low-energy conformations. The principal conformers belong to the chair and the twist-boat families. Computational studies, often employing Density Functional Theory (DFT), are instrumental in predicting the relative energies and geometries of these conformers.[1]

The most stable conformations for the parent this compound ring are predicted to be a set of degenerate twist-chair (TC) conformers. Other notable low-energy conformations include boat-chair (BC) and twist-boat (TB) forms. The relative energies of these conformers are influenced by a delicate balance of torsional strain, angle strain, and transannular interactions.

dot

Caption: Key conformational isomers of the this compound ring.

Experimental Determination of Conformation

The preferred conformation of this compound derivatives in solution and the solid state can be elucidated through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

NMR Spectroscopy

NMR spectroscopy is a powerful technique for studying the solution-state conformation of flexible molecules like 1,4-oxazepanes. Analysis of vicinal proton-proton coupling constants (³JHH) through the Karplus equation provides valuable information about dihedral angles. Furthermore, Nuclear Overhauser Effect (NOE) experiments can establish through-space proximities between protons, helping to define the overall ring conformation. For instance, detailed analysis of ¹H–¹H coupling constants and NOE correlations in certain this compound derivatives has indicated a preference for the chair conformation in solution.

Table 1: Representative ¹H NMR Coupling Constants for a Substituted this compound in a Chair Conformation

| Coupled Protons | ³J (Hz) | Dihedral Angle (approx.) |

| Hₐₓ-Hₐₓ | 10-13 | ~180° |

| Hₐₓ-Hₑq | 2-5 | ~60° |

| Hₑq-Hₑq | 2-5 | ~60° |

X-ray Crystallography

Single-crystal X-ray diffraction provides a definitive picture of the molecular conformation in the solid state. This technique yields precise bond lengths, bond angles, and dihedral angles, offering a static snapshot of the preferred conformation. While solution and solid-state conformations may differ, X-ray data provides an invaluable reference point for computational and solution-phase studies. Access to crystallographic data for this compound derivatives can be obtained through the Cambridge Crystallographic Data Centre (CCDC).[1][2][3][4][5][6][7][8]

Table 2: Selected Crystallographic Data for a Benzimidazole-Fused 1,4-Oxazepine Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(2) |

| b (Å) | 15.456(3) |

| c (Å) | 10.897(2) |

| β (°) | 101.54(3) |

| Conformation | Distorted Boat |

| Data for a representative benzimidazole-fused 1,4-oxazepine.[1] |

Computational Conformational Analysis

In silico methods are indispensable for mapping the potential energy surface of the this compound ring and understanding the energetic barriers between different conformers.

Density Functional Theory (DFT) Calculations

DFT calculations are widely used to determine the geometries and relative energies of different conformers. By performing a conformational search, it is possible to identify all low-energy minima on the potential energy surface. These calculations can also be used to model the transition states between conformers, providing insight into the dynamics of ring inversion.

Table 3: Calculated Relative Energies of this compound Conformers (Illustrative)

| Conformer | Relative Energy (kcal/mol) |

| Twist-Chair (TC) | 0.00 |

| Boat-Chair (BC) | 1.5 - 2.5 |

| Twist-Boat (TB) | 2.0 - 3.5 |

| Chair (C) - Transition State | 5.0 - 7.0 |

| Note: These are illustrative values and can vary depending on the level of theory and substitution pattern. |

dot

Caption: A simplified energy profile for the interconversion of this compound conformers.

Experimental Protocols

NMR Spectroscopy for Conformational Analysis

A detailed protocol for determining the solution-state conformation of a this compound derivative using NMR spectroscopy is outlined below.

dot

Caption: Workflow for NMR-based conformational analysis.

-

Sample Preparation: Dissolve 5-10 mg of the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube.

-

¹H NMR Spectroscopy: Acquire a standard one-dimensional ¹H NMR spectrum to identify and assign all proton resonances.

-

2D COSY Spectroscopy: Perform a COSY experiment to establish proton-proton spin-spin coupling networks, confirming assignments.

-

Measurement of Coupling Constants: Carefully measure the vicinal coupling constants (³JHH) from the high-resolution ¹H NMR spectrum.

-

Karplus Analysis: Use the Karplus equation to correlate the measured ³JHH values with the corresponding dihedral angles.

-

2D NOESY/ROESY Spectroscopy: Acquire a NOESY or ROESY spectrum to identify through-space correlations between protons. The intensity of the cross-peaks is inversely proportional to the sixth power of the distance between the protons.

-

Variable Temperature (VT) NMR: To study the dynamics of conformational exchange, acquire a series of ¹H NMR spectra at different temperatures.[2][9][10][11] Coalescence of signals at higher temperatures can provide information on the energy barriers between conformers.

-

Structure Elucidation: Combine the dihedral angle information from the Karplus analysis and the distance restraints from the NOESY data to build a model of the predominant solution-state conformation.

X-ray Crystallography

-

Crystal Growth: Grow single crystals of the this compound derivative suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.

-

Data Deposition: Deposit the final crystallographic data in the Cambridge Crystallographic Data Centre (CCDC) to obtain a deposition number for publication.[1][3][4][5][6][7][8]

Conclusion

The conformational analysis of the this compound ring is a multifaceted endeavor that requires the synergistic application of experimental and computational techniques. A thorough understanding of its conformational preferences is a critical component in the design of novel drug candidates incorporating this privileged scaffold. The data and protocols presented in this guide provide a framework for researchers to explore the conformational landscape of their specific this compound derivatives, ultimately aiding in the development of more potent and selective therapeutics.

References

- 1. research.manchester.ac.uk [research.manchester.ac.uk]

- 2. publish.uwo.ca [publish.uwo.ca]

- 3. CCDC 2383612: Experimental Crystal Structure Determination (Dataset) | OSTI.GOV [osti.gov]

- 4. researchgate.net [researchgate.net]

- 5. CONFLEX Tutorials [conflex.net]

- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 7. Research Portal [scholarship.miami.edu]

- 8. research.manchester.ac.uk [research.manchester.ac.uk]

- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 10. nmr.natsci.msu.edu [nmr.natsci.msu.edu]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

Chirality and Stereochemistry of 1,4-Oxazepane: An In-depth Technical Guide

The 1,4-oxazepane scaffold, a seven-membered heterocycle containing nitrogen and oxygen atoms, is an emerging privileged structure in medicinal chemistry. Its inherent three-dimensionality and conformational flexibility make it an attractive template for the design of novel therapeutics. The introduction of chirality into the this compound ring system significantly expands its chemical space and allows for fine-tuning of its interactions with biological targets. This technical guide provides a comprehensive overview of the chirality and stereochemistry of 1,4-oxazepanes, focusing on their synthesis, conformational analysis, and the stereochemical outcomes of their reactions. This document is intended for researchers, scientists, and drug development professionals.

Introduction to Chirality in 1,4-Oxazepanes

Chirality in this compound derivatives can arise from the presence of one or more stereogenic centers on the ring or its substituents. The flexible nature of the seven-membered ring gives rise to a complex conformational landscape, with the chair-like conformation being the most energetically favorable in many cases. The spatial arrangement of substituents on the chiral centers, combined with the ring's conformation, dictates the molecule's overall shape and its ability to engage in specific interactions with biological macromolecules.

Synthesis of Chiral 1,4-Oxazepanes

The synthesis of chiral 1,4-oxazepanes can be broadly categorized into two main approaches: diastereoselective and enantioselective synthesis.

Diastereoselective Synthesis

Diastereoselective strategies often involve the use of chiral starting materials to induce the formation of one diastereomer over another. A notable example is the synthesis of this compound-5-carboxylic acids from polymer-supported homoserine.[1][2] In this approach, the stereochemistry of the starting amino acid directs the formation of the this compound ring. However, the cyclization step can lead to the formation of a mixture of diastereomers at a second stereocenter.[1][2][3] The ratio of these diastereomers is often dependent on the nature of the substituents on the starting materials.[1][2][3]

The separation of these diastereomeric mixtures can be achieved through chromatographic techniques, such as reversed-phase high-performance liquid chromatography (RP-HPLC).[1] Subsequent catalytic hydrogenation of a nitro group to an aniline (B41778) has been shown to improve the separability of the resulting diastereomeric anilines, allowing for the isolation and full characterization of the major isomers.[1][2][3]

Enantioselective Synthesis

Enantioselective synthesis of 1,4-oxazepanes aims to produce a single enantiomer from achiral or racemic starting materials through the use of a chiral catalyst or auxiliary. While literature specifically detailing enantioselective syntheses of simple 1,4-oxazepanes is still emerging, methods developed for the closely related benzo[f][1][4]oxazepine system offer valuable insights. One such method is the highly diastereoselective Ugi-Joullié reaction of chiral cyclic imines, which allows for the synthesis of specific stereoisomers.[5] Furthermore, a thermodynamically controlled base-catalyzed epimerization can provide access to the corresponding cis isomers, enabling a stereodivergent approach to all four stereoisomers.[5]

For the analogous 1,4-benzoxazepines, a highly enantioselective desymmetrization of 3-substituted oxetanes catalyzed by a chiral phosphoric acid has been developed, yielding products with high enantiomeric excess (ee).[4][5] This strategy highlights the potential for catalyst-controlled enantioselective ring-opening reactions to access chiral this compound derivatives.

Stereoisomers and Conformational Analysis

The presence of multiple stereocenters in this compound derivatives leads to the existence of diastereomers and enantiomers. The relative and absolute configurations of these stereoisomers are crucial for their biological activity.

dot

Caption: Stereoisomers of a 2,5-disubstituted this compound.

The conformational flexibility of the seven-membered ring is a key feature of 1,4-oxazepanes.[1] Detailed NMR studies, including the analysis of vicinal 1H-1H coupling constants and Nuclear Overhauser Effect (NOE) correlations, have shown that the this compound scaffold often exists in the most energetically favorable chair conformation.[1] The specific chair conformation adopted and the axial or equatorial orientation of substituents can significantly influence the molecule's properties.

Chiral Separation and Analysis

The separation of enantiomers and diastereomers is critical for the development of stereochemically pure this compound-based drug candidates. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are powerful techniques for chiral separations. Polysaccharide-based chiral stationary phases (CSPs) are widely used and have shown success in separating a broad range of chiral compounds.

dot

Caption: General workflow for chiral separation of 1,4-oxazepanes.

Quantitative Data

The following tables summarize quantitative data for representative chiral this compound derivatives and related compounds.

Table 1: Diastereomeric Ratios and Yields of Chiral this compound-5-carboxylic Acid Derivatives [1]

| Compound | R¹ | R² | R³ | Crude Diastereomeric Ratio (C2 R:S) | Overall Yield of Major Isomer (%) |

| 7a | Boc | H | Ph | 72:28 | 10 |

| 7b | Boc | H | 4-MeO-Ph | 69:31 | 21 |

| 7c | Boc | H | 4-F-Ph | 70:30 | 25 |

| 7d | Boc | H | 4-Cl-Ph | 75:25 | 30 |

| 7e | Boc | H | 4-Br-Ph | 73:27 | 28 |

Table 2: Specific Rotation of Chiral this compound Derivatives and Analogs

| Compound | Specific Rotation [α]D | Concentration (g/100mL) | Solvent | Reference |

| (2R,5S)-1,4-Oxazepane Derivative 7a | -36.2° | 0.062 | MeCN | [1] |

| (2S,5S)-1,4-Oxazepane Derivative 7b | -76.9° | 0.029 | MeCN | [1] |

| Chiral 1,4,2-Oxazaphosphepine 8c | +37.3° | 1.0 | CHCl₃ | [6] |

| Chiral 1,4,2-Oxazaphosphepine 9c | -68.3° | 1.0 | CHCl₃ | [6] |

Table 3: Enantiomeric Excess and Yields for Enantioselective Synthesis of Benzo[f][1][4]oxazepine Analogs [5]

| Product | Yield (%) | Enantiomeric Excess (ee, %) |

| 2a | 85 | 92 |

| 2b | 69 | 88 |

| 2c | 70 | 88 |

| 2h | 96 | 94 |

| 2l | 85 | 92 |

Experimental Protocols

General Procedure for the Synthesis of this compound-5-carboxylic Acid Derivatives[1]

A resin with an immobilized homoserine derivative is swelled in a suitable solvent (e.g., dichloromethane). A solution of a substituted 2-bromoacetophenone (B140003) and a base (e.g., diisopropylethylamine) in a solvent (e.g., N,N-dimethylformamide) is added, and the mixture is shaken at room temperature. After completion of the reaction, the resin is washed thoroughly. The this compound derivative is cleaved from the resin using a cleavage cocktail (e.g., trifluoroacetic acid and triethylsilane in dichloromethane). The crude product is then purified by reversed-phase HPLC to separate the diastereomers.

dot

Caption: Synthetic workflow for this compound-5-carboxylic acids.

General Procedure for Chiral Separation by HPLC/SFC

A racemic or diastereomeric mixture of the this compound derivative is dissolved in a suitable solvent to prepare a stock solution. A screening of various polysaccharide-based chiral stationary phases is performed using an automated column switcher. Different mobile phase systems, including normal-phase, reversed-phase, and supercritical fluid conditions, are evaluated. The separation is optimized by adjusting parameters such as the gradient, temperature, and flow rate to achieve a resolution of >1.5 between the stereoisomers.

Applications in Drug Development

The this compound scaffold is present in a number of pharmacologically active compounds.[1] Its unique three-dimensional structure allows for the presentation of substituents in well-defined spatial orientations, which is crucial for specific interactions with biological targets. The ability to synthesize stereochemically pure 1,4-oxazepanes is of paramount importance, as different stereoisomers of a drug can exhibit distinct pharmacological and toxicological profiles. The development of robust synthetic and analytical methods for chiral 1,4-oxazepanes is therefore a key enabling step in the discovery of new and improved therapeutics.

References

- 1. Synthesis of chiral this compound-5-carboxylic acids from polymer-supported homoserine - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07997A [pubs.rsc.org]

- 2. Synthesis of chiral this compound-5-carboxylic acids from polymer-supported homoserine - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Chiral 1,4,2-Oxazaphosphepines - PMC [pmc.ncbi.nlm.nih.gov]

The 1,4-Oxazepane Ring: A Technical Guide to its Reactivity and Functionalization for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 1,4-oxazepane scaffold, a seven-membered heterocycle containing nitrogen and oxygen atoms in a 1,4-relationship, has emerged as a privileged structure in medicinal chemistry. Its inherent three-dimensionality and synthetic tractability make it an attractive core for the development of novel therapeutics targeting a range of biological entities, most notably central nervous system (CNS) receptors. This technical guide provides an in-depth overview of the reactivity and functionalization of the this compound ring, offering a valuable resource for its application in drug design and development.

Reactivity of the this compound Core

The reactivity of the this compound ring is primarily centered around the nucleophilic nitrogen atom and the adjacent methylene (B1212753) groups. The flexible nature of the seven-membered ring also influences its reactivity and conformational preferences.

N-Functionalization

The secondary amine of the this compound ring is a key handle for introducing molecular diversity. It readily undergoes a variety of functionalization reactions.

-

N-Alkylation: The nitrogen can be alkylated using alkyl halides or via reductive amination. The choice of the N-substituent can significantly impact the biological activity of the resulting molecule. For instance, N-allyl and N-phenyl groups have been shown to provide good to high yields in certain synthetic routes, whereas N-methyl and N-Boc groups can sometimes lead to poor yields or no product, respectively, due to changes in nucleophilicity or steric hindrance.[1]

-

N-Acylation: Acylation of the nitrogen atom with acyl chlorides or anhydrides is a straightforward method to introduce amide functionalities. This can be useful for modulating the electronic properties and hydrogen bonding capabilities of the molecule.

-

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to introduce aryl or heteroaryl substituents on the nitrogen atom, providing access to a broad range of derivatives with potential applications in medicinal chemistry.

C-Functionalization

Functionalization of the carbon skeleton of the this compound ring is more challenging but offers opportunities for fine-tuning the scaffold's properties.

-

Functionalization via Oxazepanones: A common strategy for introducing functionality at specific carbon atoms is to start with a 1,4-oxazepanone precursor. The ketone functionality in 1,4-oxazepan-3-one, 1,4-oxazepan-5-one, or 1,4-oxazepan-6-one (B12820161) can be manipulated through various classical ketone reactions. For example, 1,4-oxazepan-6-one can undergo reductive amination to introduce amino groups at the C6 position.[2]

-

Ring-Opening and Rearrangement: While not a direct functionalization of the intact ring, ring-opening of activated this compound derivatives can be a route to functionalized open-chain compounds, which can then be recyclized to form other heterocyclic systems.

-

C-H Functionalization: Direct C-H functionalization of saturated heterocycles is a growing field in organic synthesis. While specific examples for the this compound ring are still emerging, methods developed for other saturated aza-cycles, such as palladium-catalyzed C-H activation, could potentially be adapted.

Conformational Analysis

The seven-membered this compound ring is conformationally flexible and can exist in various low-energy conformations, such as chair and twist-boat forms. The preferred conformation is influenced by the substitution pattern on the ring. Understanding the conformational landscape is crucial for structure-based drug design, as it dictates the spatial orientation of substituents and their interactions with biological targets. NMR spectroscopic techniques, including 1D and 2D experiments (COSY, NOESY), are powerful tools for elucidating the conformational preferences of this compound derivatives in solution.[3][4] One study on chiral this compound-5-carboxylic acids indicated a preference for a chair conformation.[3]

Synthesis of the this compound Ring

Several synthetic strategies have been developed to construct the this compound core.

-

Cyclization of Open-Chain Precursors: This is a common approach involving the intramolecular cyclization of a linear precursor containing the necessary amine, alcohol, and carbon chain.

-

Tandem C-N Coupling/C-H Carbonylation: A tandem reaction has been developed for the synthesis of benzo-1,4-oxazepine derivatives from phenylamines and allyl halides under a carbon dioxide atmosphere.[5]

-

Enantioselective Desymmetrization of Oxetanes: A metal-free approach using a chiral phosphoric acid catalyst allows for the enantioselective synthesis of chiral seven-membered 1,4-benzoxazepines from 3-substituted oxetanes.[6]

-

Ring Expansion: Morpholine derivatives can undergo ring expansion to form 1,4-oxazepanes.

Data Presentation

The following tables summarize quantitative data for the synthesis and functionalization of representative this compound derivatives.

Table 1: Synthesis of Substituted Benzo[e][2][7]oxazepin-5-ones [5]

| Entry | Phenylamine (1) | Allyl Halide (2) | Product (3) | Yield (%) |

| 1 | Phenylamine | (1-chloro-vinyl)-benzene | 2-Phenyl-2,3-dihydro-1H-benzo[e][2][7]oxazepin-5-one | 81 |

| 2 | 4-Methyl-phenylamine | (1-chloro-vinyl)-benzene | 7-Methyl-2-phenyl-2,3-dihydro-1H-benzo[e][2][7]oxazepin-5-one | 75 |

| 3 | 4-Chloro-phenylamine | (1-chloro-vinyl)-benzene | 7-Chloro-2-phenyl-2,3-dihydro-1H-benzo[e][2][7]oxazepin-5-one | 78 |

| 4 | Phenylamine | 1-bromo-propene | 2-Methyl-2,3-dihydro-1H-benzo[e][2][7]oxazepin-5-one | 72 |

Table 2: Spectroscopic Data for Selected Benzo[e][2][7]oxazepin-5-ones [5]

| Compound | 1H NMR (400 MHz, CDCl3), δ (ppm) | 13C NMR (100 MHz, CDCl3), δ (ppm) | EIMS (m/z) |

| 3d (2-Methyl-2,3-dihydro-1H-benzo[e][2][7]oxazepin-5-one) | 7.62 (m, 1H), 7.42 (br, 1H), 7.05–7.21 (m, 3H), 4.58 (dd, J = 12.3, 8.0 Hz, 1H), 3.96 (dd, J = 12.2, 5.6 Hz, 1H), 3.12–3.71 (m, 1H), 1.35 (d, J = 7.1 Hz, 3H) | 168.2, 147.3, 132.8, 130.4, 118.7, 116.6, 109.7, 77.1, 53.1, 18.2 | 177.08 [M+] |

| 3h (7-Chloro-2-methyl-2,3-dihydro-1H-benzo[e][2][7]oxazepin-5-one) | 7.64 (m, 1H), 7.45 (br, 1H), 7.06–7.23 (m, 2H), 4.6 (dd, J = 12.2, 8.1 Hz, 1H), 3.98 (dd, J = 12.2, 5.6 Hz, 1H), 3.12–3.71 (m, 1H), 1.36 (d, J = 7.2 Hz, 3H) | 168.5, 147.3, 133.1, 130.2, 123.1, 116.8, 109.3, 77.5, 53.4, 18.3 | 211 [M+] |

| 3j (7-Methyl-2-p-tolyl-2,3-dihydro-1H-benzo[e][2][7]oxazepin-5-one) | 7.56 (m, 1H), 7.44 (br, 1H), 7.06–7.36 (m, 6H), 4.98 (dd, J = 7.9, 5.6 Hz, 1H), 4.02 (dd, J = 12.2, 7.9 Hz, 1H), 3.90 (dd, J = 12.2, 5.6 Hz, 1H), 2.39 (s, 6H) | 168.2, 147.5, 138.3, 135.1, 132.4, 130.8, 128.8, 127.5, 126.2, 116.2, 109.1, 77.2, 60.5, 25.8, 25.3 | 267 [M+] |

Experimental Protocols

General Procedure for the Synthesis of Benzo[e][2][7]oxazepin-5-ones (e.g., 3a)[5]

A mixture of phenylamine 1a (0.5 mmol, 46.5 mg), (1-chloro-vinyl)-benzene 2a (0.6 mmol, 83.4 mg), CuI (10 mol %, 9.5 mg), ligand L1 (2-(2-dimethylamino-vinyl)-1H-inden-1-ol) (10 mol %, 20.1 mg), and Cs2CO3 (2 equiv., 325.8 mg) in DMSO (4 mL) is stirred in a CO2 atmosphere at 100 °C for 10 h. After completion of the reaction (monitored by TLC), the mixture is quenched with saturated salt water (10 mL), and the solution is extracted with ethyl acetate (B1210297) (3 x 10 mL). The combined organic layers are dried over sodium sulfate. The solvent is evaporated, and the pure product is obtained by flash column chromatography on silica (B1680970) gel.

General Procedure for the Synthesis of Chiral this compound-5-carboxylic Acids[1]

Fmoc-HSe(TBDMS)-OH is immobilized on Wang resin. The Fmoc-protecting group is cleaved, followed by reaction with 2-nitrobenzenesulfonyl chloride and alkylation with a 2-bromoacetophenone (B140003) to yield the polymer-supported N-phenacyl nitrobenzenesulfonamide. Cleavage from the polymer support using a mixture of TFA/triethylsilane (Et3SiH)/CH2Cl2 (10:1:9) for 30 minutes at room temperature yields the this compound derivative as a mixture of diastereomers. The resin is then washed with the cleavage cocktail, and the combined fractions are evaporated and lyophilized. Catalytic hydrogenation of the nitro group can improve the separability of the resulting diastereomeric anilines, allowing for isolation of the major isomers.

Proposed Synthesis of 1,4-Oxazepan-6-one via Baeyer-Villiger Oxidation[2]

N-Boc-3-piperidone is subjected to Baeyer-Villiger oxidation using an oxidant such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) at room temperature. The regioselectivity of the oxidation is a critical factor, and experimental validation is necessary to confirm the formation of the desired 1,4-oxazepan-6-one over the isomeric 1,4-oxazepan-5-one. Following the ring expansion, the Boc protecting group is removed under acidic conditions (e.g., with HCl in a suitable solvent) to yield 1,4-oxazepan-6-one hydrochloride.

Signaling Pathways and Experimental Workflows

Dopaminergic Signaling Pathway

This compound derivatives have been identified as potent and selective ligands for the dopamine (B1211576) D4 receptor, suggesting their potential as antipsychotic agents. The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that, upon activation, can modulate intracellular signaling cascades.

Caption: Dopaminergic signaling pathway involving the D4 receptor.

General Synthetic Workflow for Functionalized 1,4-Oxazepanes

The synthesis of functionalized 1,4-oxazepanes often follows a multi-step sequence, starting from readily available precursors and involving key ring-forming and functionalization steps.

References

- 1. Synthesis of chiral this compound-5-carboxylic acids from polymer-supported homoserine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

Key Intermediates in the Synthesis of 1,4-Oxazepanes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,4-oxazepane scaffold is a privileged seven-membered heterocyclic motif found in a variety of biologically active compounds and natural products. Its unique three-dimensional structure imparts desirable physicochemical properties, making it an attractive target in medicinal chemistry and drug discovery. The synthesis of this ring system often involves multi-step sequences, with the formation and manipulation of key intermediates being crucial for the overall efficiency and success of the synthetic route. This technical guide provides an in-depth overview of the core intermediates involved in the principal synthetic strategies for constructing the this compound ring system, complete with experimental protocols, quantitative data, and visual pathway diagrams.

Synthesis via Intramolecular Cyclization of N-Substituted Amino Alcohols

A common and versatile approach to 1,4-oxazepanes involves the intramolecular cyclization of a suitably functionalized open-chain precursor, typically an N-substituted amino alcohol. The nature of the substituent on the nitrogen atom and the conditions for cyclization are critical factors in this strategy.

Key Intermediates: N-Phenacyl Nitrobenzenesulfonamides

One well-documented pathway utilizes N-phenacyl nitrobenzenesulfonamides as key intermediates. These compounds are typically prepared from a protected amino alcohol, such as Fmoc-HSe(TBDMS)-OH immobilized on a solid support, which is then sulfonylated and subsequently alkylated.

Synthetic Pathway: